2-(2,5-Difluorobenzyl)pyrrolidine
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Overview
Description
2-(2,5-Difluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 2,5-difluorobenzyl group. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorobenzyl)pyrrolidine typically involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of Grignard reagents. For example, 2,5-difluorobenzyl magnesium chloride can be reacted with pyrrolidine to produce the desired compound. This method offers good stability and process safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-(2,5-Difluorobenzyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the difluorobenzyl group.
2,5-Difluorobenzyl chloride: A precursor used in the synthesis of 2-(2,5-Difluorobenzyl)pyrrolidine.
N-Boc-pyrrolidine: A protected form of pyrrolidine used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability and specific reactivity compared to its analogs .
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |
InChI Key |
SUMGGXXDCASROT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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